2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a phenyl group at position 7, a carboxamide at position 6, and a substituted anilino group at position 2. The 4-methoxy-2-propan-2-yloxyanilino substituent introduces steric bulk and electron-donating properties, which may influence binding affinity and solubility.
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(4-methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H22N4O3S/c1-13(2)30-17-11-15(29-3)9-10-16(17)26-23-25-12-18-20(27-23)19(21(31-18)22(24)28)14-7-5-4-6-8-14/h4-13H,1-3H3,(H2,24,28)(H,25,26,27) |
InChI Key |
SXOLLCJKZOPRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)NC2=NC=C3C(=N2)C(=C(S3)C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as substituted anilines and aryl ketones, under oxidative conditions using reagents like potassium persulfate (K2S2O8) or zinc chloride (ZnCl2) as catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Attachment of the Methoxy-Propan-2-yloxyanilino Moiety: This step involves the reaction of the thienopyrimidine intermediate with 4-methoxy-2-propan-2-yloxyaniline under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles, bases like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer double bonds or oxygen atoms.
Scientific Research Applications
2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
Key Findings:
Pyrrolo[2,3-d]pyrimidines (e.g., compound 10b in ) are more flexible, favoring kinase inhibition via ATP-binding domain interactions .
Substituent Effects: Carboxamide vs. Ester: The 6-carboxamide group (target compound, Org 41,841) enhances hydrogen-bonding capacity compared to methyl esters (A987821), which may improve target selectivity . Anilino Modifications: The 4-methoxy-2-isopropoxy group in the target compound likely increases metabolic stability over simpler methoxy-substituted analogues (e.g., Org 41,841’s 3-methoxyphenyl) .
Biological Activity Trends: Thieno[3,2-d]pyrimidine carboxamides with aryl groups at position 7 (e.g., target compound, A987821) show promise in kinase and epigenetic target modulation, as seen in SIRT1/2 inhibitors . Pyrrolo[2,3-d]pyrimidines with sulfamoylphenylamino groups () demonstrate potent kinase inhibition (IC₅₀ < 100 nM) but lower solubility due to bulkier substituents .
Biological Activity
The compound 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 422.51 g/mol
This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of thienopyrimidine derivatives, including the compound , is often associated with their ability to inhibit certain enzymes or pathways involved in cell proliferation and survival. Specifically, compounds like this one may target:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial in many cancer therapies, as it plays a significant role in cell growth and differentiation.
- Kinase Inhibition : Many thienopyrimidine derivatives exhibit kinase inhibitory activity, which can disrupt signaling pathways critical for tumor growth.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various thienopyrimidine derivatives on different cancer cell lines. The following table summarizes key findings related to the compound's cytotoxicity:
| Cell Line | IC50 (µg/mL) | IC50 (µM) | Comments |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 52.56 | 0.16 | Significant anti-tumor activity observed |
| MDA-MB-231 | 62.86 | 0.24 | Lower activity compared to MCF-7 |
| BALB/3T3 (Normal) | 1736 | 5.37 | High selectivity for cancer cells over normal cells |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells.
Case Studies
- Anti-Cancer Activity : In a study evaluating various thienopyrimidine derivatives, the compound demonstrated notable anti-cancer properties against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values suggest that it could serve as a lead compound for further development in breast cancer therapies .
- Mechanistic Insights : Another study highlighted that similar compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . This suggests that the compound may also affect cellular mechanisms beyond mere proliferation inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
